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Compound of Interest

Compound Name: Lufotrelvir

Cat. No.: B8198245

Lufotrelvir Pharmacokinetics: A Cross-Species
Comparison for Researchers

A deep dive into the pharmacokinetic profile of the investigational antiviral agent lufotrelvir
(PF-07304814) reveals a consistent and predictable behavior across various preclinical
species and humans. This guide provides a comprehensive comparison of lufotrelvir's
pharmacokinetic data, alongside other prominent antiviral agents, to aid researchers and drug
development professionals in their understanding of this promising therapeutic candidate.

Lufotrelvir, a phosphate prodrug, is rapidly converted in the body to its active form, PF-
00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This mechanism of
action makes it a key area of interest in the ongoing search for effective COVID-19 treatments.
Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized,
and excreted—is crucial for optimizing dosing regimens and ensuring its safety and efficacy.

Comparative Pharmacokinetic Parameters

To provide a clear and concise overview, the following tables summarize the key
pharmacokinetic (PK) parameters of lufotrelvir and its active moiety, PF-00835231, across
different species. For comparative context, data for other notable antiviral drugs—remdesivir,
molnupiravir, and nirmatrelvir—are also presented.
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Lufotrelvir (PF-07304814) and Active Moiety (PF-

00835231)
Parameter Rat Dog Monkey Human Source(s)
Lufotrelvir
(Prodrug)
Half-life (t¥2) 0.30h 0.5h 2.6h 0.1h [1][2]
Plasma
Protein 62.1% 68.8% 63.9% 81.6% [1][2]
Binding
Conversion to
_ _ 68% 81% 78% 75% [1]
Active Moiety
PF-00835231
(Active
Moiety)
_ ~2.0 h (at 500
Half-life (t2) 0.72 h 15h 12h [11[2][3]
mg dose)
Cmax (at
~97.0 - 1288

500mg, 24h N/A N/A N/A [314]
) ) ng/mL
infusion)
Tmax (at
500mg, 24h N/A N/A N/A 14-16h [3][4]
infusion)
Plasma
Protein 67.3% 58.4% 55.9% 55.1% [1][2]
Binding
Clearance Moderate Moderate Moderate N/A [3]
Volume of

o Low Low Low N/A [3]
Distribution

N/A: Not Available in the searched resources.
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. Key PK
Drug Species Route Source(s)
Parameters
o Rapidly
Remdesivir Rat \Y, , [51061[7]
metabolized.
Data available
Dog \ ) [8]
from studies.
t%2 ~0.39 h;
Monkey \ extensively [9][10]
metabolized.
t2 ~1 h; GS-
441524
Human v ] [10][11]
(metabolite) t¥%
~27 h.
Bioavailability of
Molnupiravir Rat Oral NHC (active [12]
form) 52%.
Bioavailability of
Dog Oral [12]
NHC =77%.
Low oral
Monkey Oral bioavailability of [13][14]
prodrug.
Rapidly
converted to
Human Oral [12][14]
NHC; Tmax of
NHC ~1.5 h.
Moderate
) ) clearance (27.2
Nirmatrelvir Rat IV/Oral ] [15][16][17]
mL/min/kg); t¥2
~5.1 h (oral).
Monkey IV/Oral Moderate [16][17]

clearance (17.1
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mL/min/kg); t¥2
~0.8 h (oral).

Tmax ~3 h (with
ritonavir); t¥2 ~2

Human Oral ) [18]
h (without

ritonavir).

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from a series of preclinical and
clinical studies. The following provides an overview of the typical methodologies employed in
these investigations.

Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)

Objective: To determine the pharmacokinetic profile, including absorption, distribution,
metabolism, and excretion (ADME) of lufotrelvir and its active metabolite, PF-00835231.

Methodology:

o Animal Models: Studies were conducted in standard laboratory strains of rats (e.g., Sprague-
Dawley), beagle dogs, and cynomolgus monkeys.[5][16][19]

» Drug Administration: Lufotrelvir was typically administered as a single intravenous (1V)
infusion.[1][2][3] The active moiety, PF-00835231, was also administered intravenously for
comparative purposes.

e Dosing: A range of doses were investigated to assess dose-proportionality. For instance, in
some rat studies, high doses of up to 1,000 mg/kg were administered via continuous 1V
infusion over 24 hours.[1][2]

o Sample Collection: Blood samples were collected at predetermined time points post-
administration from a suitable blood vessel (e.g., jugular vein). Plasma was separated by
centrifugation and stored frozen until analysis.
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e Bioanalysis: Plasma concentrations of lufotrelvir and PF-00835231 were quantified using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum
concentration (Tmax), area under the concentration-time curve (AUC), half-life (t¥2),
clearance (CL), and volume of distribution (\Vd).

Human Phase 1 Clinical Trials

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple
ascending intravenous doses of lufotrelvir in healthy adult participants.

Methodology:

o Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose studies
were conducted.[3][12]

o Participants: Healthy adult volunteers were enrolled in these studies.

o Drug Administration: Lufotrelvir was administered as a continuous intravenous infusion over
a specified period, typically 24 hours for single ascending dose studies.[3]

e Dosing: The studies involved escalating single or multiple doses of lufotrelvir. For example,
single doses of 50 mg, 150 mg, 500 mg, and 700 mg have been investigated.[3][4]

o Sample Collection: Blood and urine samples were collected at various time points during and
after the infusion to measure concentrations of lufotrelvir and PF-00835231.

e Bioanalysis: Validated LC-MS/MS methods were used to quantify drug concentrations in
plasma and urine.

o Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate the
pharmacokinetic parameters from the plasma concentration-time data.

Visualizing the Process
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To further clarify the experimental workflow and the metabolic pathway of lufotrelvir, the
following diagrams are provided.

Animal Model Selection Dose Preparation & Admil Blood Sample Collection LC-MS/MS Analysis

Click to download full resolution via product page

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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